3-(Azepan-1-yl)-N-methylpropan-1-amine

Description

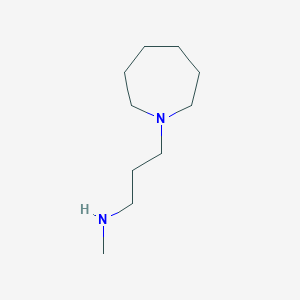

3-(Azepan-1-yl)-N-methylpropan-1-amine is a secondary amine featuring a seven-membered azepane ring linked to a methyl-substituted propane backbone. This structural motif is characteristic of compounds with psychoactive and therapeutic properties, particularly within the tricyclic antidepressant (TCA) class. The compound’s azepane ring distinguishes it from classical dibenzoazepine-based TCAs (e.g., desipramine, amitriptyline) but retains the critical N-methylpropanamine chain essential for neurotransmitter reuptake inhibition .

Propriétés

IUPAC Name |

3-(azepan-1-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPNAVAVDRFKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609031 | |

| Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-01-9 | |

| Record name | Hexahydro-N-methyl-1H-azepine-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Approach

A primary method for synthesizing 3-(Azepan-1-yl)-N-methylpropan-1-amine involves the nucleophilic substitution reaction between azepane and an N-methylated 3-halopropylamine derivative. The general reaction scheme is:

- Reactants: Azepane and N-methyl-3-chloropropan-1-amine (or analogous halide)

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic attack

- Solvent: Polar protic solvents such as ethanol or methanol

- Conditions: Reflux under inert atmosphere (nitrogen or argon) for several hours to ensure complete reaction

This method leverages the nucleophilicity of the azepane nitrogen to displace the halide on the propylamine, forming the desired secondary amine linkage.

Use of Strong Bases for Deprotonation

In some protocols, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed to deprotonate the amine group of the N-methylpropan-1-amine precursor. This generates a more reactive nucleophile that can efficiently attack azepane or its derivatives, enhancing reaction rates and yields.

Catalytic Methods

Though less common for this specific compound, catalytic methods involving transition metals (e.g., palladium or copper catalysts) have been explored in related azepane functionalizations. For example, copper(I)-catalyzed hydroamination of allene derivatives can yield azepane-containing amines under mild conditions, suggesting potential for adaptation to synthesize this compound.

Industrial Production Considerations

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to maintain consistent reaction parameters, improve safety, and scale production efficiently.

- Catalyst Use: Catalysts such as palladium or platinum may be introduced to improve selectivity and reduce reaction times.

- Purification: Post-reaction purification typically involves distillation or chromatographic techniques to isolate the compound with high purity.

Comparative Data Table of Preparation Methods

| Method | Reactants | Base/Catalyst | Solvent | Conditions | Yield & Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Azepane + N-methyl-3-chloropropylamine | NaOH or K2CO3 | Ethanol/Methanol | Reflux, inert atmosphere | Moderate to high yield; straightforward setup |

| Strong base deprotonation | Azepane + N-methylpropan-1-amine | NaH or t-BuOK | THF or similar | Inert atmosphere, room temp to reflux | Higher reactivity, improved yields |

| Cu(I)-catalyzed hydroamination | Allenyne derivatives + amines | Cu(MeCN)4PF6 (10 mol%) | 1,4-Dioxane | 70 °C, 6–16 h, argon | Yields ~65% in related azepane derivatives |

Detailed Research Findings

- A study comparing the dedoping capacity of this compound (AMPA) with related compounds demonstrated the successful synthesis of AMPA via nucleophilic substitution routes, confirming the structural integrity and functional activity of the compound in electronic applications.

- The use of strong bases such as sodium hydride facilitates the generation of reactive amide anions, which then undergo nucleophilic substitution with azepane derivatives, a method supported by mechanistic studies on similar amine syntheses.

- Copper(I)-catalyzed tandem reactions involving allenyne substrates and amines have been shown to efficiently produce azepane-containing compounds, suggesting a promising catalytic route for functionalized azepane amines, though direct application to this compound requires further optimization.

Summary of Preparation Methodology

The preparation of this compound is primarily achieved through nucleophilic substitution of azepane with N-methyl-3-halopropylamine under basic conditions. The reaction benefits from:

- Use of strong bases to enhance nucleophilicity

- Controlled inert atmosphere to prevent side reactions

- Suitable solvents that dissolve reactants and facilitate reflux

- Potential catalytic methods for improved efficiency

Industrial scale-up incorporates continuous flow reactors and catalyst optimization to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Azepan-1-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

3-(Azepan-1-yl)-N-methylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(Azepan-1-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting therapeutic effects.

Comparaison Avec Des Composés Similaires

Desipramine Hydrochloride

- Structure : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride.

- Key Differences: Replaces the azepane ring with a dibenzoazepine system, enhancing aromaticity and π-π stacking interactions with serotonin/norepinephrine transporters .

- Therapeutic Use: Potent norepinephrine reuptake inhibitor; widely used for major depressive disorder .

Protriptyline

Clomipramine

- Structure : 3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine.

- Key Differences : N,N-dimethylation and chlorine substitution enhance serotonin reuptake inhibition and metabolic stability compared to 3-(azepan-1-yl)-N-methylpropan-1-amine .

Non-Antidepressant Analogues

3A5NP2C (PubChem CID: 137348787)

- Structure: 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide.

- Key Differences : Azepane is part of a pyrazine-carboxamide scaffold, conferring antiviral activity against SARS-CoV-2 via E protein modulation .

- Research Findings : Demonstrates low cytotoxicity (IC₅₀ > 100 µM in human cells) and strong binding affinity to viral envelope proteins in silico .

1-(3-Isoselenocyanatopropyl)adamantane

- Structure: Adamantane-linked isoselenocyanate derivative.

- Key Differences: Adamantane moiety enhances rigidity and lipid solubility, diverging from the flexible azepane-propanamine chain. Used in organoselenium chemistry rather than biomedicine .

Comparative Data Table

Research Findings and Mechanistic Insights

- Antidepressant Activity: The N-methylpropanamine chain in this compound is critical for inhibiting monoamine transporters, similar to desipramine. However, the azepane ring may reduce affinity compared to dibenzoazepines due to decreased aromatic interactions .

- Antiviral Potential: Structural analogs like 3A5NP2C demonstrate that azepane-containing compounds can target viral envelope proteins without significant cytotoxicity, suggesting a broader therapeutic scope beyond neuropharmacology .

- Metabolic Stability : N-methylation in similar compounds (e.g., clomipramine) reduces first-pass metabolism, whereas the azepane ring in this compound may alter CYP450 enzyme interactions, warranting further pharmacokinetic studies .

Activité Biologique

3-(Azepan-1-yl)-N-methylpropan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azepane ring, which contributes to its unique steric and electronic properties. These characteristics are crucial for its interactions with biological targets such as receptors and enzymes. The molecular formula is , indicating the presence of both nitrogen and carbon atoms that play a role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

- Neurological Effects : The compound may interact with neurotransmitter systems, leading to implications in neuropharmacology.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

The mechanisms underlying the biological activities of this compound involve:

- Receptor Binding : The azepane structure allows for interaction with various receptors, potentially modulating their activity.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, affecting metabolic pathways.

- Cell Cycle Arrest : Evidence suggests that certain derivatives can cause cell cycle arrest in cancer cells, particularly at the G1 phase, leading to increased apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects on MCF-7 breast cancer cells. Results indicated an IC50 value of 0.48 µM, suggesting significant cytotoxicity. |

| Study 2 | Investigated the compound's effects on neurotransmitter release in rat brain slices, showing modulation of serotonin levels. |

| Study 3 | Assessed antimicrobial activity against E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 10 µg/mL. |

Data Tables

The following tables summarize key findings from various studies on the biological activity of related compounds:

Table 1: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Apoptosis induction |

| Compound X | HCT116 | 0.78 | Cell cycle arrest |

| Compound Y | HeLa | 0.19 | Caspase activation |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| Compound A | Staphylococcus aureus | 5 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Azepan-1-yl)-N-methylpropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step alkylation or reductive amination, leveraging protocols similar to tricyclic antidepressant derivatives (e.g., desipramine). Key steps include:

- Alkylation : Reacting azepane with a halogenated propan-1-amine precursor under anhydrous conditions.

- Reductive Amination : Using sodium cyanoborohydride or hydrogenation catalysts for N-methylation .

- Optimization : Temperature control (e.g., 90°C for 14 hours) and solvent selection (e.g., dichloromethane or ethanol) improve yield .

- Critical Parameters : Monitor pH during amination to avoid byproducts. Purify via recrystallization or column chromatography (silica gel, eluent: chloroform/methanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the azepane ring integration and N-methyl group (δ ~2.2–2.5 ppm for CH₃N) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₂₂N₂: 182.18 g/mol) .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across biological matrices?

- Methodological Answer :

- Matrix-Specific Analysis : Use LC-MS/MS to quantify stability in plasma, urine, and liver microsomes. Adjust extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to minimize matrix interference .

- In Vitro Models : Compare metabolic pathways using human cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to identify enzyme-specific degradation .

- Data Normalization : Apply internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What strategies mitigate neurotoxicity risks during in vivo studies of this compound?

- Methodological Answer :

- Dose Escalation Studies : Start with sub-therapeutic doses (e.g., 0.1 mg/kg in rodents) and monitor behavioral changes (e.g., open-field tests) .

- Biomarker Screening : Measure acetylcholinesterase activity and oxidative stress markers (e.g., malondialdehyde) in cerebrospinal fluid .

- Safety Protocols : Use fume hoods, PPE (gloves, face shields), and emergency eyewash stations during handling .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.